Fosgonimeton, also known as ATH-1017, is a novel compound under investigation as a potential therapeutic agent for Alzheimer's disease and other forms of dementia. It acts as a positive modulator of the hepatocyte growth factor (HGF) and its receptor, MET, which are crucial for neuronal health and function. Fosgonimeton aims to enhance neurotrophic signaling, thereby reversing synaptic disconnection and neuronal loss associated with neurodegenerative diseases .
Fosgonimeton is classified as a small molecule prodrug designed to improve the pharmacokinetics of its active metabolite, fosgonimeton-active metabolite (fosgo-AM). This compound was identified through high-throughput screening for modulators of the HGF/MET signaling pathway. The development of fosgonimeton was spearheaded by Athira Pharma, which has conducted several clinical trials to assess its safety and efficacy in humans .
The synthesis likely includes standard organic chemistry techniques such as coupling reactions, purification processes, and formulation strategies to ensure stability and bioavailability. The exact chemical pathways and reagents used remain proprietary to Athira Pharma.
Fosgonimeton is characterized by its unique molecular structure that allows it to effectively interact with the HGF/MET system. While detailed structural data is not publicly available, it is known that the compound's design facilitates its conversion into fosgo-AM upon administration .
The compound's chemical structure can be represented by its CAS number 2093305-05-4. It is essential for researchers to access detailed spectral data (NMR, MS) for precise structural elucidation, which may be available through proprietary sources or scientific publications.
Fosgonimeton undergoes metabolic conversion into its active form, fosgo-AM, which then engages with the HGF/MET signaling pathway. This interaction promotes neuroprotection and cognitive enhancement by modulating various downstream signaling cascades involved in neuronal survival and synaptic plasticity .
The pharmacological activity of fosgo-AM includes enhancing neurotrophic factor signaling, which is critical in preventing apoptosis in neurons exposed to amyloid-beta toxicity—a hallmark of Alzheimer’s pathology. The compound has shown efficacy in preclinical models by reversing cognitive deficits related to neuroinflammation .
Fosgonimeton acts primarily through the activation of the HGF/MET signaling pathway. This pathway is known for its role in promoting cell proliferation, survival, and migration. Upon administration, fosgonimeton is converted to fosgo-AM, which binds to the MET receptor on neurons, initiating a cascade that enhances neurotrophic support and synaptic function .
Clinical trials have demonstrated that fosgonimeton can improve neurophysiological markers such as event-related potential P300 latency in patients with Alzheimer's disease, suggesting enhanced synaptic function following treatment .
Fosgonimeton is typically administered via subcutaneous injection. Its solubility and stability profiles are optimized for effective delivery to target tissues. Specific physical properties such as melting point or boiling point have not been disclosed but are critical for formulation development.
The chemical properties include its classification as a small molecule with specific interactions with biological targets related to neuroprotection. Its pharmacokinetic profile indicates dose-proportional behavior without significant accumulation over time during clinical trials .
Fosgonimeton is primarily being developed for use in treating Alzheimer’s disease and other dementias. Its potential applications extend beyond symptomatic relief; it aims to alter disease progression by restoring synaptic connections and promoting neuronal health. Ongoing clinical trials are assessing its safety, tolerability, and cognitive effects in various patient populations .
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.: 33776-88-4
CAS No.:
CAS No.: 136033-39-1